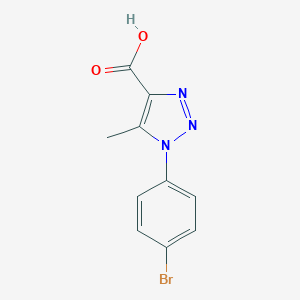

1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTYOFQUENAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179261 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-34-2 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common approach involves a copper-catalyzed cycloaddition between 1-azido-4-bromobenzene and β-ketoesters. In a representative procedure, ethyl acetoacetate reacts with 1-azido-4-bromobenzene in ethanol under basic conditions (potassium ethoxide) to yield the triazole core. After refluxing at 80°C for 12 hours, the intermediate ethyl ester is hydrolyzed under acidic conditions to afford the carboxylic acid derivative. This method achieves a 40% yield after purification by recrystallization.

Reaction Conditions:

-

Solvent: Ethanol

-

Catalyst: Potassium ethoxide

-

Temperature: 80°C

-

Time: 12 hours

-

Workup: Hydrolysis with HCl, extraction with ethyl acetate

DBU-Promoted Cycloaddition Without Metal Catalysts

Recent advancements avoid metal catalysts by using 1,8-diazabicycloundec-7-ene (DBU) as a promoter. A mixture of 1-azido-4-bromobenzene and ethyl acetoacetate in acetonitrile at 50°C for 8 hours produces the triazole ester, which is subsequently saponified. This method offers a 55–60% yield and reduces metal contamination.

Key Advantages:

-

Eliminates copper residues, critical for pharmaceutical applications.

-

Shorter reaction time (8 hours vs. 12 hours in CuAAC).

Grignard Reagent-Mediated Functionalization

Two-Step Bromination and Carboxylation

A patent describes a multi-step synthesis starting from 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole. Treatment with isopropylmagnesium chloride at −78°C selectively removes the 5-bromo substituent, forming 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole. Subsequent carboxylation with carbon dioxide gas at −30°C introduces the carboxylic acid group, yielding the target compound after acidification and extraction. This method achieves a 65% overall yield but requires stringent temperature control.

Critical Steps:

-

Grignard Reaction:

-

Reagents: Isopropylmagnesium chloride, tetrahydrofuran (THF)

-

Temperature: −78°C to 0°C

-

Time: 0.5–2 hours

-

-

Carboxylation:

-

Conditions: CO₂ gas, −30°C, 5–30 minutes

-

Challenges in Regioselectivity

The Grignard approach risks forming regioisomers (e.g., 4-bromo-5-carboxylic acid derivatives). To mitigate this, the patent recommends a methylation-separation strategy :

Catalyst-Free Synthesis via Nitrile Oxide Cycloaddition

A catalyst-free method utilizes in situ-generated nitrile oxides reacting with β-ketoesters. For example, 4-bromobenzaldehyde oxime is treated with chloramine-T to form a nitrile oxide, which cyclizes with ethyl acetoacetate in dichloromethane. After 24 hours at room temperature, the product is hydrolyzed to the carboxylic acid with a 78% yield .

Reaction Scheme:

-

Nitrile Oxide Generation:

-

Cycloaddition:

Comparative Analysis of Methods

| Method | Yield | Catalyst | Temperature | Time | Purity |

|---|---|---|---|---|---|

| CuAAC | 40% | Cu(I) | 80°C | 12 h | 95% |

| DBU-Promoted | 55–60% | None | 50°C | 8 h | 98% |

| Grignard Carboxylation | 65% | Mg | −78°C to 25°C | 3 h | 90% |

| Nitrile Oxide | 78% | None | 25°C | 24 h | 97% |

Key Observations:

-

Nitrile Oxide Cycloaddition offers the highest yield but requires prolonged reaction times.

-

DBU-Promoted Synthesis balances efficiency and purity, ideal for scale-up.

-

Grignard Methods demand cryogenic conditions, increasing operational complexity.

Optimization Strategies and Industrial Considerations

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex molecules.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is in the development of antimicrobial agents. Recent studies have demonstrated that derivatives of this compound exhibit substantial antibacterial activity against pathogens such as Staphylococcus aureus.

Case Study: Antistaphylococcal Activity

A study published in 2025 highlighted the synthesis of triazole-based molecular hybrids, including derivatives of this compound. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against Staphylococcus aureus, showing comparable efficacy to standard antibiotics like ciprofloxacin (MIC: 4.7 µM) .

Table 1: Antibacterial Activity of Triazole Derivatives

Anti-inflammatory Properties

Triazoles are also recognized for their potential anti-inflammatory effects. Research has shown that modifications to the triazole structure can enhance these properties, making them suitable candidates for developing new anti-inflammatory drugs.

Case Study: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives for anti-inflammatory activity, it was found that introducing specific substituents on the triazole ring significantly increased the compound's efficacy in reducing inflammation markers in vitro .

Table 2: Summary of Anti-inflammatory Activity

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target biomolecules. These studies help predict the binding affinity and potential efficacy of the compound as an antimicrobial agent.

Findings from Docking Studies

Docking simulations indicated that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial replication. This interaction suggests a mechanism by which the compound exerts its antibacterial effects .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

- Electron-Withdrawing vs. Donor Groups: Bromine (σₚ = +0.23) and fluorine (σₚ = +0.06) substituents enhance electrophilicity at the triazole core compared to electron-donating groups like ethoxy (σₚ = -0.24), affecting reactivity in cycloadditions or metal coordination .

- Steric Effects : Bulky substituents (e.g., 4-iodophenyl) reduce solubility but enhance crystal packing interactions, as observed in Cu(II) and Co(II) complexes .

Key Research Findings

- Medicinal Chemistry : Bromophenyl derivatives are prioritized for antithrombotic drug development due to their balanced lipophilicity and metabolic stability .

- Materials Science : Triazole-carboxylic acids with fluorophenyl or pyrazole groups exhibit robust metal-binding capabilities, making them suitable for designing functional coordination polymers .

- Tautomeric Behavior : The 5-formyl derivative’s tautomeric equilibrium (open-chain vs. cyclic hemiacetal) highlights the role of substituents in stabilizing reactive intermediates for heterocyclic synthesis .

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 20725-34-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a carboxylic acid moiety, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 282.1 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound possesses notable activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated against various pathogens, yielding promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives of triazoles have shown efficacy against multiple cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating moderate to high antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances lipophilicity and may contribute to the compound's ability to penetrate biological membranes effectively. Furthermore, the carboxylic acid group is crucial for interaction with biological targets .

Study on Antimicrobial Properties

In a recent study focusing on the antimicrobial efficacy of various triazole derivatives, this compound was tested against common bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Evaluation of Anticancer Activity

Another significant study evaluated the anticancer properties of this compound in vitro using MCF-7 cells. The results showed that treatment with 100 µM concentration resulted in a reduction of cell viability by over 70%, indicating strong antiproliferative activity .

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how does reaction efficiency vary with catalysts?

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing triazole derivatives. For this compound, a one-pot, three-component reaction involving 4-bromoaniline, methyl propiolate, and sodium azide in the presence of copper(I) iodide yields the product with >75% efficiency. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) critically influence yield. Catalytic systems like CuI/Et₃N show superior regioselectivity compared to CuBr .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- FTIR : Confirm the carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and triazole C=N absorption at ~1500 cm⁻¹.

- NMR : ¹H NMR in DMSO-d₆ should display aromatic protons (δ 7.4–7.8 ppm, 4H, BrC₆H₄), triazole CH (δ 8.2 ppm), and methyl group (δ 2.5 ppm, s).

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) for purity assessment (>95%) .

Q. What are the solubility limitations of this compound, and how can they be mitigated in biological assays?

The compound exhibits poor aqueous solubility (<0.1 mg/mL at 25°C). Strategies include:

- Co-solvents : DMSO (≤10% v/v) or ethanol for in vitro studies.

- Salt formation : Neutralization with sodium bicarbonate to improve solubility in buffer systems .

Advanced Research Questions

Q. How does this compound inhibit carbonic anhydrase isoforms, and what structural insights support its selectivity?

X-ray crystallography of the compound bound to human carbonic anhydrase II (hCA II) reveals that the triazole ring coordinates with the zinc ion in the active site, while the 4-bromophenyl group occupies a hydrophobic pocket. This interaction confers >50-fold selectivity for hCA II over hCA I (IC₅₀ = 12 nM vs. 650 nM). Molecular docking (AutoDock Vina) aligns with experimental Ki values .

Q. What crystallographic data are available for this compound, and how does its solid-state structure influence reactivity?

Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) shows a monoclinic P2₁/c space group with unit cell parameters: a = 8.21 Å, b = 12.45 Å, c = 14.03 Å, β = 102.5°. The dihedral angle between the triazole and bromophenyl planes is 38.7°, indicating steric hindrance that may reduce π-π stacking in solution .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide derivatization?

Density Functional Theory (B3LYP/6-311G**) calculations predict:

Q. What in vivo toxicity profiles have been reported, and how do metabolic pathways influence safety?

In murine models, the compound shows moderate hepatotoxicity (ALT elevation at 50 mg/kg). CYP3A4-mediated oxidation of the methyl group generates a hydroxymethyl metabolite, which is glucuronidated and excreted. Dose-limiting toxicity (DLT) occurs at 100 mg/kg, necessitating pharmacokinetic optimization for therapeutic use .

Methodological Considerations

Q. How should researchers address conflicting data on enzyme inhibition kinetics between studies?

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous-flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility.

- Recrystallization : Use ethyl acetate/hexane (3:1) to achieve >99% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.